molecular formula C11H11NO2 B14024192 5,7-Dimethoxyquinoline

5,7-Dimethoxyquinoline

Cat. No.: B14024192
M. Wt: 189.21 g/mol
InChI Key: VJTOFBWZDVURPG-UHFFFAOYSA-N
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Description

5,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 5th and 7th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5,7-dimethoxyquinoline involves the sonochemical dehalogenation of substituted 2,4-dichloroquinolines. This process is facilitated by the use of lithium wire in tetrahydrofuran solution. The reaction proceeds stepwise to yield the desired dimethoxyquinoline .

Another method involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .

Industrial Production Methods

The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

5,7-Dimethoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dimethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been identified as inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation. These inhibitors compete with the substrate for binding to the enzyme, thereby preventing the methylation of histone proteins .

Comparison with Similar Compounds

Similar Compounds

    5,8-Dimethoxyquinoline: Another dimethoxy derivative of quinoline with methoxy groups at the 5th and 8th positions.

    6,7-Dimethoxyquinoline: A derivative with methoxy groups at the 6th and 7th positions.

Uniqueness

5,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5,7-dimethoxyquinoline

InChI

InChI=1S/C11H11NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h3-7H,1-2H3

InChI Key

VJTOFBWZDVURPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=N2)C(=C1)OC

Origin of Product

United States

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